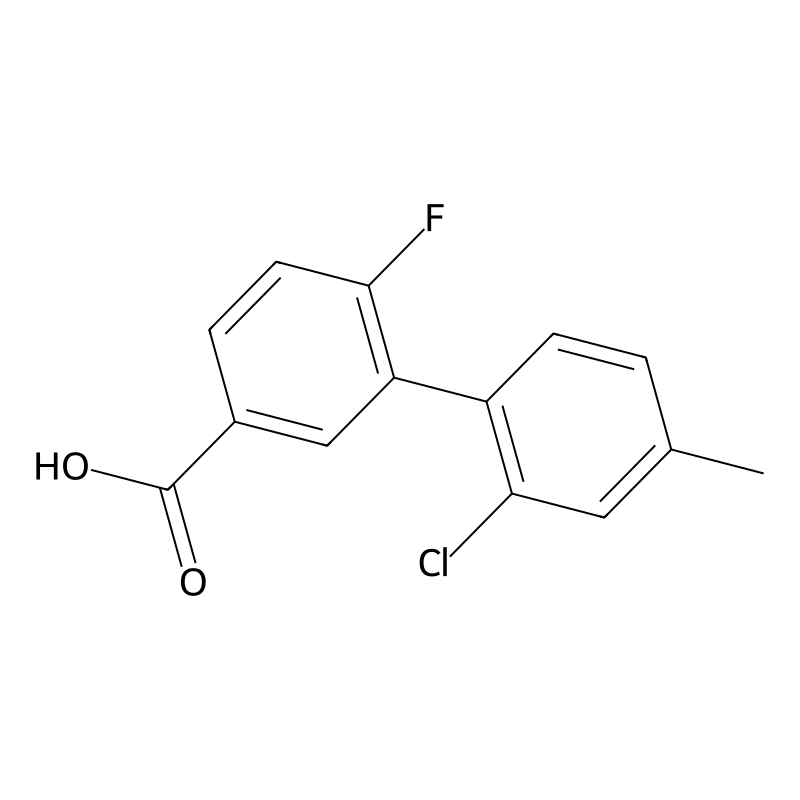

3-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

3-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid (3-(2-Cl-4-MePh)-4-FBA) is an organic compound synthesized through various methods documented in scientific research. A common approach involves the Friedel-Crafts acylation reaction between 2-chloro-4-methylaniline and 4-fluorobenzoyl chloride. The resulting product undergoes further purification to obtain 3-(2-Cl-4-MePh)-4-FBA with a purity of 95% [].

Studies have also explored alternative synthetic routes, such as palladium-catalyzed cross-coupling reactions, to achieve efficient production of 3-(2-Cl-4-MePh)-4-FBA. These methods offer advantages like improved yields and reduced environmental impact compared to traditional Friedel-Crafts acylation [].

Potential Applications

Scientific research suggests that 3-(2-Cl-4-MePh)-4-FBA possesses properties that make it a candidate for various applications, including:

- Pharmaceutical Research: The molecule's structure incorporates functional groups (chloro, methyl, and fluorophenyl) commonly found in bioactive compounds. Researchers are investigating the potential of 3-(2-Cl-4-MePh)-4-FBA as a precursor for synthesizing novel drugs or as a scaffold for structure-activity relationship (SAR) studies in medicinal chemistry [, ].

- Material Science: 3-(2-Cl-4-MePh)-4-FBA's aromatic rings and functional groups could render it suitable for applications in material science. Studies are exploring its potential use in the development of liquid crystals or organic light-emitting diodes (OLEDs) due to its unique photophysical properties [].